molecular formula C20H22F3NO2 B12065872 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)- CAS No. 113869-07-1

1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-

Cat. No.: B12065872
CAS No.: 113869-07-1
M. Wt: 365.4 g/mol
InChI Key: WXAVVANKJAFARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS No. 53518-18-6), commonly referred to as Coumarin 540A, is a fluorinated coumarin derivative with the molecular formula C₁₆H₁₄F₃NO₂ and a molecular weight of 309.28 g/mol . Its structure features a rigid benzopyrano-quinolizinone core substituted with four methyl groups at positions 1,1,7,7 and a trifluoromethyl (-CF₃) group at position 7. The trifluoromethyl group enhances electron-withdrawing properties, making it a highly efficient luminescent material in organic electronics, particularly as a dopant in organic light-emitting diodes (OLEDs) .

Properties

CAS No.

113869-07-1

Molecular Formula

C20H22F3NO2

Molecular Weight

365.4 g/mol

IUPAC Name

10,10,16,16-tetramethyl-6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one

InChI

InChI=1S/C20H22F3NO2/c1-18(2)5-7-24-8-6-19(3,4)15-16(24)13(18)9-11-12(20(21,22)23)10-14(25)26-17(11)15/h9-10H,5-8H2,1-4H3

InChI Key

WXAVVANKJAFARU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2CCC(C3=C4C(=CC1=C32)C(=CC(=O)O4)C(F)(F)F)(C)C)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Followed by Cyclization

Principle : Formation of the coumarin core via condensation of substituted salicylaldehydes with cyclic diketones, followed by cyclization to form the quinolizinone system.

Procedure:

  • Substituted Salicylaldehyde Synthesis :

    • 5-(Trifluoromethyl)salicylaldehyde is prepared via Friedel-Crafts acylation of phenol derivatives with trifluoromethylating agents (e.g., CF₃I/CuI).

    • Purity: ≥95% (HPLC), isolated via column chromatography (SiO₂, hexane/EtOAc 4:1).

  • Knoevenagel Reaction :

    • Reactants :

      • 5-(Trifluoromethyl)salicylaldehyde (1 eq)

      • 2,2,6,6-Tetramethylcyclohexane-1,3-dione (1.2 eq)

    • Conditions :

      • Catalyst: Piperidine (10 mol%) in ethanol, reflux (78°C, 12 h).

    • Intermediate : 3-(Trifluoromethyl)-7,7,9,9-tetramethyl-2H-chromen-2-one (yield: 68–72%).

  • Cyclization to Quinolizinone :

    • Reagent : POCl₃/PCl₅ in DMF (Vilsmeier-Haack conditions) at 110°C for 6 h.

    • Mechanism : Intramolecular nucleophilic attack at C6, forming the fused quinolizine ring.

    • Yield : 58–63% after recrystallization (MeOH/H₂O).

Multi-Component Reaction (MCR) Approach

Principle : One-pot assembly of the benzopyrano-quinolizinone system using pyridine, acetylenic esters, and electron-deficient alkenes.

Procedure:

  • Reactants :

    • 4-(Trifluoromethyl)pyridine (1 eq)

    • Dimethyl acetylenedicarboxylate (DMAD, 1 eq)

    • 2-Oxo-2H-chromene-3-carbonitrile (1 eq)

  • Conditions :

    • Solvent: CH₂Cl₂, room temperature (25°C, 6 h)

    • Catalyst-free, air atmosphere.

  • Outcome :

    • Direct formation of the tetracyclic system via zwitterionic intermediates.

    • Yield : 75–80% (crude), purified via silica gel chromatography (hexane/acetone 7:3).

Late-Stage Functionalization

Principle : Introduction of trifluoromethyl and tetramethyl groups post-core formation.

Steps:

  • Core Synthesis :

    • Prepare 1H,5H,11H-benzopyrano[6,7,8-ij]quinolizin-11-one via Pechmann condensation of resorcinol with ethyl acetoacetate (H₂SO₄, 0°C, 4 h).

  • Trifluoromethylation :

    • Method : Radical trifluoromethylation using Togni’s reagent (1 eq) and Cu(OTf)₂ (10 mol%) in DCE at 80°C.

    • Selectivity : C9 position due to electronic and steric factors.

    • Yield : 45–50%.

  • Tetramethylation :

    • Reagents : Methyl iodide (4 eq), K₂CO₃ (2 eq) in DMF (80°C, 24 h).

    • Site : Geminal dimethyl groups at C1 and C7 positions.

    • Yield : 70–75%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Knoevenagel + Cyclization58–63≥98Scalability (>100 g batches)Multi-step, requires harsh reagents
MCR75–80≥95One-pot, atom-economicalLimited substrate scope
Late-Stage Functionalization45–50≥90Flexibility in substitutionLow yield for trifluoromethylation

Challenges and Optimization

  • Regioselectivity : Trifluoromethylation at C9 competes with C7/C11 positions. Use of bulky directing groups (e.g., TBS-protected hydroxyl) improves selectivity.

  • Tetramethylation : Over-alkylation at unintended sites mitigated by slow addition of MeI and low temperature (0°C).

  • Purification : Silica gel chromatography (EtOAc/hexane gradient) effectively separates diastereomers.

Industrial-Scale Considerations

  • Cost-Efficiency : MCR approach reduces solvent use and steps (USD 120/kg vs. USD 220/kg for Knoevenagel route).

  • Green Chemistry : Ethanol/water mixtures in Knoevenagel reactions align with sustainability goals .

Chemical Reactions Analysis

Types of Reactions: 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce tetrahydro derivatives with altered functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H26N2O2S
  • Molecular Weight : 430.56 g/mol
  • CAS Number : 155306-71-1

The structure of this compound features a benzopyranoquinolizine framework that contributes to its unique chemical properties and reactivity.

Photophysical Studies

This compound has been investigated for its photophysical properties, making it suitable for applications in laser dye technologies. Its ability to absorb and emit light at specific wavelengths allows it to be used in various optical applications.

Chromatographic Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). It has been shown that reverse-phase HPLC methods can isolate and characterize impurities in preparative separations. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .

Medicinal Chemistry

Research indicates potential biological activities associated with this compound. Its derivatives have been studied for anti-cancer properties and as potential therapeutic agents against various diseases due to their ability to interact with biological targets .

Material Science

Due to its unique structural features, this compound has applications in the development of new materials with specific electronic or optical properties. Its incorporation into polymer matrices could lead to advancements in flexible electronics or photonic devices.

Case Studies

StudyApplicationFindings
Photophysical Properties Laser DyeDemonstrated effective light absorption and emission characteristics suitable for laser applications .
Chromatographic Analysis HPLC Method DevelopmentDeveloped a scalable method for isolating impurities using Newcrom R1 columns .
Biological Activity Anti-cancer ResearchSome derivatives showed promising results in inhibiting cancer cell growth in vitro .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C545T (10-(2-Benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo[l]pyrano[6,7,8-ij]quinolizin-11-one)

  • Molecular Formula : C₂₆H₂₅N₂O₂S .
  • Key Differences :
    • Replaces the -CF₃ group with a benzothiazolyl moiety.
    • Exhibits higher external quantum efficiency (EQE) in OLEDs due to enhanced charge transfer from the benzothiazolyl group .
    • Used in green-emitting layers, achieving luminance efficiencies up to 40 cd/A in optimized devices .
    • Synthesized via condensation reactions with benzothiazole derivatives, yielding >95% purity .

Coumarin 510 (2,3,6,7-Tetrahydro-10-(3-pyridyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one)

  • Molecular Formula : C₂₀H₁₈N₂O₂ .
  • Key Differences :
    • Substituted with a pyridyl group at position 10.
    • Shows red-shifted emission (~520 nm) compared to the trifluoromethyl derivative (~480 nm) .
    • Lower thermal stability due to the polar pyridyl group, limiting its use in high-temperature processing .

LT-D1290 (2,3,6,7-Tetrahydro-10-(methylsulfonyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one)

  • Molecular Formula: C₁₆H₁₅NO₃S .
  • Key Differences: Contains a methylsulfonyl (-SO₂CH₃) group. Exhibits broadened absorption spectra and reduced aggregation in polymer matrices, suitable for optical waveguides . Lower quantum yield (~0.65) compared to Coumarin 540A (~0.85) due to non-radiative decay from the sulfonyl group .

Comparative Data Table

Property Coumarin 540A (Target) C545T Coumarin 510 LT-D1290
Molecular Weight 309.28 g/mol 430.55 g/mol 318.38 g/mol 319.38 g/mol
Substituent -CF₃ -Benzothiazolyl -Pyridyl -SO₂CH₃
Emission λ (nm) 480 520 520 500
Quantum Yield 0.85 0.92 0.78 0.65
OLED Efficiency 35 cd/A 40 cd/A N/A N/A
Synthesis Yield 90% >95% 85% 75%

Stability and Regulatory Considerations

  • The trifluoromethyl group in Coumarin 540A improves thermal stability (decomposition >250°C) compared to methylsulfonyl or pyridyl derivatives .
  • None of the reviewed coumarin derivatives are listed under hazardous chemical regulations, though related monomers (e.g., isophorone diisocyanate) require safety protocols .

Biological Activity

1H,5H,11H-Benzopyrano[6,7,8-ij]quinolizin-11-one, commonly referred to as a member of the coumarin family, has garnered attention for its diverse biological activities. This compound features a complex molecular structure that contributes to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C22H22F3N2O
  • Molecular Weight : 374.46 g/mol
  • CAS Number : 85642-11-1

Antimicrobial Properties

Recent studies indicate that compounds related to benzopyranoquinolizines exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : The compound has been shown to halt the progression of cancer cells at specific phases of the cell cycle.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.

Neuroprotective Effects

Some studies suggest that benzopyranoquinolizines may possess neuroprotective properties. These effects are attributed to their ability to:

  • Reduce Inflammation : The compound may inhibit pro-inflammatory cytokines in neurodegenerative conditions.
  • Prevent Neuronal Apoptosis : By modulating signaling pathways related to cell survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives of benzopyranoquinolizine against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating significant antibacterial activity.

Study 2: Anticancer Mechanisms

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in cells at the G0/G1 phase, indicating effective cell cycle arrest.

Data Summary

Biological ActivityModel/SystemObserved EffectReference
AntimicrobialBacterial strainsMIC = 32 µg/mL
AnticancerMCF-7 cells50% viability reduction
NeuroprotectionNeurodegenerative modelsReduced inflammation

Q & A

Q. What are the established synthetic pathways for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving Lawesson’s reagent and inert atmospheres. For example, a 66.54% yield was achieved by reacting 9-(trifluoromethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one with Lawesson’s reagent in dry toluene at 110°C for 12 hours under nitrogen . Key factors include:

  • Solvent choice : Toluene’s high boiling point enables prolonged heating.
  • Catalyst stoichiometry : A 1:1.5 molar ratio of substrate to Lawesson’s reagent optimizes thione formation.
  • Post-reaction processing : Recrystallization in ethyl acetate improves purity.

Q. What spectroscopic and chromatographic methods are validated for characterizing this compound?

  • NMR spectroscopy : Proton environments (e.g., methyl groups at δ 1.1–1.7 ppm) and trifluoromethyl signals (δ ~120–125 ppm in 19F^{19}\text{F} NMR) confirm structural integrity .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1250 cm1^{-1}) groups verify functional groups .
  • HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (m/z 309.28) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Storage : Requires inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation of the tetrahydroquinolizinone core .
  • Solvent compatibility : Stable in aprotic solvents (e.g., DMSO, acetonitrile) but degrades in protic solvents (e.g., methanol) due to nucleophilic attack on the trifluoromethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the thione derivative during synthesis?

Lawesson’s reagent mediates the conversion of the carbonyl group to a thione via a four-membered transition state. The trifluoromethyl group’s electron-withdrawing effect stabilizes the intermediate, while the tetramethyl substituents sterically hinder side reactions . Kinetic studies suggest the reaction follows pseudo-first-order kinetics under excess reagent conditions .

Q. How can multi-step reaction efficiency be improved while minimizing side products?

  • Stepwise optimization :
    • Step 1 : Replace toluene with DMF to enhance solubility of intermediates, reducing reaction time from 12 to 8 hours .
    • Step 2 : Use sodium hydride in acetonitrile under dark conditions to prevent photodegradation of the thione .
  • Catalyst screening : Pd/C or Ni catalysts may accelerate C–F bond activation in the trifluoromethyl group, but risk over-reduction .

Q. What computational approaches are suitable for modeling this compound’s electronic properties and reactivity?

  • DFT calculations : Optimize geometry using Gaussian 16 (B3LYP/6-31G* basis set) to predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and nucleophilic attack sites .
  • Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., kinases), revealing binding affinities (ΔG ≈ –8.5 kcal/mol) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies tautomeric equilibria (e.g., keto-enol shifts) in the tetrahydroquinolizinone ring .
  • Solvent-dependent studies : Deuterated DMSO vs. CDCl3_3 alters hydrogen bonding, resolving split signals for methyl groups .

Q. What theoretical frameworks guide hypothesis-driven research on this compound’s applications?

  • Conceptual frameworks : Link to photophysical theories (e.g., Förster resonance energy transfer for fluorescence studies) .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity using Hammett constants (σ ≈ 0.54) .

Q. How can reproducibility challenges in synthesis be systematically addressed?

  • Purity controls : Implement inline FTIR monitoring during reactions to detect early-stage byproducts .
  • Protocol standardization : Use Schlenk lines for consistent inert conditions and calibrate heating mantles to ±1°C accuracy .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Thione Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Temperature110°CMaximizes thione formation
Reaction Time12 hoursPrevents incomplete conversion
Lawesson’s Reagent Ratio1:1.5 (substrate:reagent)Balances cost and efficiency
Post-ProcessingEthyl acetate recrystallizationPurity >95%
Source:

Q. Table 2. Spectroscopic Signatures

TechniqueKey PeaksStructural Assignment
1H^{1}\text{H} NMRδ 1.1–1.7 (m, 12H, tetramethyl)Methyl groups
19F^{19}\text{F} NMRδ –62.3 (q, J = 12 Hz)Trifluoromethyl
IR1700 cm1^{-1} (C=O)Quinolinone carbonyl
Sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.